Panacyl bromide
Overview
Description
Panacyl bromide, also known as 2-bromo-1-phenylethanone, is an organic compound with the chemical formula C8H7BrO. This colorless solid is a powerful lachrymator, meaning it can cause tearing and irritation of the eyes. It is a useful precursor to other organic compounds and has been utilized in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Panacyl bromide, also known as phenacyl bromide, is an organic compound that primarily targets the synthesis of heterocyclic compounds . It serves as a versatile and efficient intermediate in a wide range of chemical reactions .
Mode of Action
Phenacyl bromide interacts with its targets through a series of chemical reactions. For instance, it has been used in the synthesis of hydrazinyl-thiazoles via a three-component reaction of various aldehydes, thiosemicarbazide, and different phenacyl bromides . The mechanism involves converting phenacyl bromide to pyridinium ylide by a pyridine derivative in the presence of a catalyst, and an HBr molecule is removed .
Biochemical Pathways
Phenacyl bromide plays a significant role in the synthesis of five- and six-membered bioactive heterocycles containing nitrogen, sulphur, and oxygen as heteroatoms . It is frequently used as a starting material in synthesizing these compounds . The compound is involved in one-pot, multicomponent reactions (MCRs), which are highly effective and elegant tools to achieve the ideal synthesis of natural and unnatural products .
Result of Action
The result of phenacyl bromide’s action is the production of a variety of heterocyclic compounds. These compounds have a wide range of applications, particularly in medicinal chemistry, where they are used to design and synthesize novel bioactive heterocycle compounds and drugs to treat diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Panacyl bromide is typically prepared by the bromination of acetophenone. The reaction involves the addition of bromine to acetophenone in the presence of a catalyst, resulting in the formation of this compound and hydrogen bromide as a byproduct . The reaction can be represented as follows:
C6H5C(O)CH3+Br2→C6H5C(O)CH2Br+HBr
Industrial Production Methods: In industrial settings, the production of this compound follows a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Panacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Reduction: this compound can be reduced to 2-phenylethanol using reducing agents like lithium aluminum hydride.
Condensation Reactions: It can participate in condensation reactions with compounds containing active methylene groups, forming various heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or ethanol.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are used as reducing agents.
Condensation Reactions: Reagents like malononitrile and ethyl acetoacetate are used in the presence of bases like sodium ethoxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenylethanones.
Reduction: 2-Phenylethanol.
Condensation Reactions: Various heterocyclic compounds, such as imidazoles and oxazoles.
Scientific Research Applications
Panacyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used in the study of enzyme mechanisms and protein modifications.
Medicine: It is utilized in the synthesis of biologically active molecules with potential therapeutic applications.
Industry: this compound is employed in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
- Phenacyl chloride (2-chloro-1-phenylethanone)
- Phenacyl iodide (2-iodo-1-phenylethanone)
- Benzyl bromide (bromomethylbenzene)
- Benzoyl bromide (bromobenzoyl chloride)
Properties
IUPAC Name |
[4-(2-bromoacetyl)phenyl] anthracene-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO3/c24-14-21(25)15-9-11-18(12-10-15)27-23(26)22-19-7-3-1-5-16(19)13-17-6-2-4-8-20(17)22/h1-13H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXHFBODVCCJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OC4=CC=C(C=C4)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241433 | |
Record name | Panacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94345-04-7 | |
Record name | Panacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094345047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20241433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of panacyl bromide, and what are its downstream effects?
A1: this compound acts as an alkylating agent that reacts with carboxylic acid groups [, , ]. This reaction forms a stable ester linkage, converting non-fluorescent carboxylic acids into fluorescent panacyl ester derivatives [, , ]. This derivatization enhances their detectability in fluorescence-based detection systems, particularly in High-Performance Liquid Chromatography (HPLC) [, , ].
Q2: What is the structural characterization of this compound?
A2: this compound, also known as α-bromo-p-phenylacetophenone, has the molecular formula C14H11BrO and a molecular weight of 275.14 g/mol. While specific spectroscopic data is not provided in the research excerpts, its structure suggests characteristic peaks in NMR and IR spectra, especially for the aromatic rings, the ketone group, and the bromine substituent.
Q3: How is this compound utilized in analytical chemistry, particularly in the context of prostaglandin and fatty acid analysis?
A3: this compound is a valuable derivatizing agent for analyzing prostaglandins and fatty acids using HPLC [, , , ]. Researchers utilize its reactivity with carboxylic acids to form fluorescent panacyl esters, enabling sensitive detection and quantification of these lipids in biological samples [, , , ].
Q4: What are some examples of analytical methods employing this compound for analyzing biological samples?
A4: Several studies demonstrate the application of this compound for analyzing biological samples. One research group developed a method for measuring prostaglandin G/H synthase and lipoxygenase activity in rat gastric mucosa by quantifying prostaglandin E2 and leukotriene C4/D4 levels after derivatization with this compound and subsequent HPLC analysis []. Another study focused on determining thromboxane B2 levels in human serum, involving derivatization with this compound and methoxyamine followed by reverse-phase HPLC with UV detection [].
Q5: Are there alternative fluorescent reagents for carboxylic acid derivatization?
A5: Yes, while this compound is commonly employed, other fluorescent reagents are available for carboxylic acid derivatization. For instance, researchers explored the use of 4-bromomethyl-7-methoxycoumarin and 7-[(chlorocarbonyl) methoxy]-4 methylcoumarin as alternative fluorescent probes for thromboxane B2 derivatization before HPLC analysis []. The choice of the optimal reagent depends on factors such as the specific analytes, desired sensitivity, and available instrumentation.
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